

Application Notes and Protocols: R-10015

Dosage and Administration in Animal Models

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Compound of Interest

Compound Name: R-10015

Cat. No.: B2676175

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Disclaimer: The compound "**R-10015**" is not found in publicly available scientific literature. The following application notes and protocols are provided as an illustrative example for a hypothetical small molecule inhibitor of TGF- β receptor type I (TGFR1), designated here as **R-10015**. The data presented are fictional and intended to serve as a template for researchers.

Introduction

R-10015 is a potent and selective, orally bioavailable small molecule inhibitor of the Transforming Growth Factor-beta (TGF- β) receptor type I (TGFR1) kinase. By blocking the phosphorylation of SMAD2 and SMAD3, **R-10015** effectively inhibits the canonical TGF- β signaling pathway, which is a key driver in various pathological processes, including cancer progression, fibrosis, and immune evasion. These protocols provide guidelines for the in vivo use of **R-10015** in common preclinical animal models.

Data Presentation: Dosage and Pharmacokinetics

The following tables summarize recommended dosages and pharmacokinetic profiles of **R-10015** in various animal models based on representative preclinical studies.

Table 1: Recommended Dosage of **R-10015** in Preclinical Animal Models

Animal Model	Route of Administration	Vehicle	Dose Range (mg/kg)	Dosing Frequency	Therapeutic Area
Mouse (CD-1)	Oral (p.o.)	0.5% Methylcellulose in sterile water	10 - 50	Once daily (QD)	Oncology / Fibrosis
Mouse (CD-1)	Intravenous (i.v.)	10% DMSO, 40% PEG300, 50% Saline	1 - 10	Once daily (QD)	Pharmacokinetics
Rat (Sprague-Dawley)	Oral (p.o.)	0.5% Methylcellulose in sterile water	5 - 30	Once daily (QD)	Toxicology / Efficacy
Rat (Sprague-Dawley)	Intraperitoneal (i.p.)	5% DMSO, 95% Corn Oil	5 - 20	Twice daily (BID)	Oncology

Note: The appropriate dose and vehicle should be optimized for each specific experimental model and objective. Dose translation between species should be performed with care, considering factors like body surface area.[\[1\]](#)[\[2\]](#)[\[3\]](#)

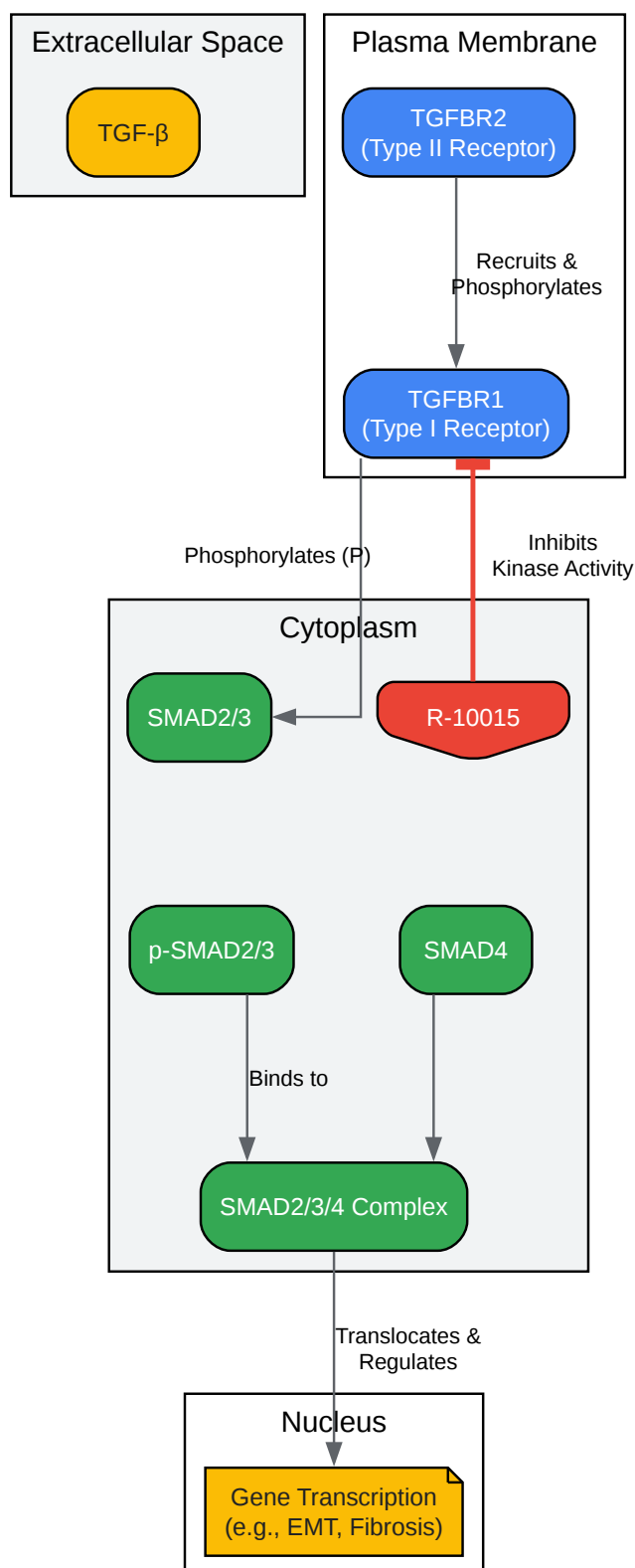
Table 2: Pharmacokinetic Parameters of **R-10015** in Mice and Rats following a Single Dose

Parameter	Mouse (10 mg/kg, p.o.)	Mouse (2 mg/kg, i.v.)	Rat (5 mg/kg, p.o.)	Rat (1 mg/kg, i.v.)
Cmax (ng/mL)	850 ± 120	1500 ± 250	450 ± 90	980 ± 180
Tmax (h)	1.0	0.1	2.0	0.1
AUC (0-last) (ng*h/mL)	3400 ± 550	2100 ± 300	2800 ± 450	1500 ± 220
Half-life (t _{1/2}) (h)	3.5 ± 0.8	2.1 ± 0.5	4.2 ± 1.1	2.8 ± 0.6
Bioavailability (F%)	~75%	N/A	~85%	N/A
Clearance (CL) (L/h/kg)	N/A	0.95 ± 0.15	N/A	0.67 ± 0.10
Volume of Distribution (Vss) (L/kg)	N/A	2.5 ± 0.4	N/A	2.1 ± 0.3

Data are presented as mean ± standard deviation. These parameters are crucial for designing effective dosing regimens.[\[4\]](#)[\[5\]](#)[\[6\]](#)

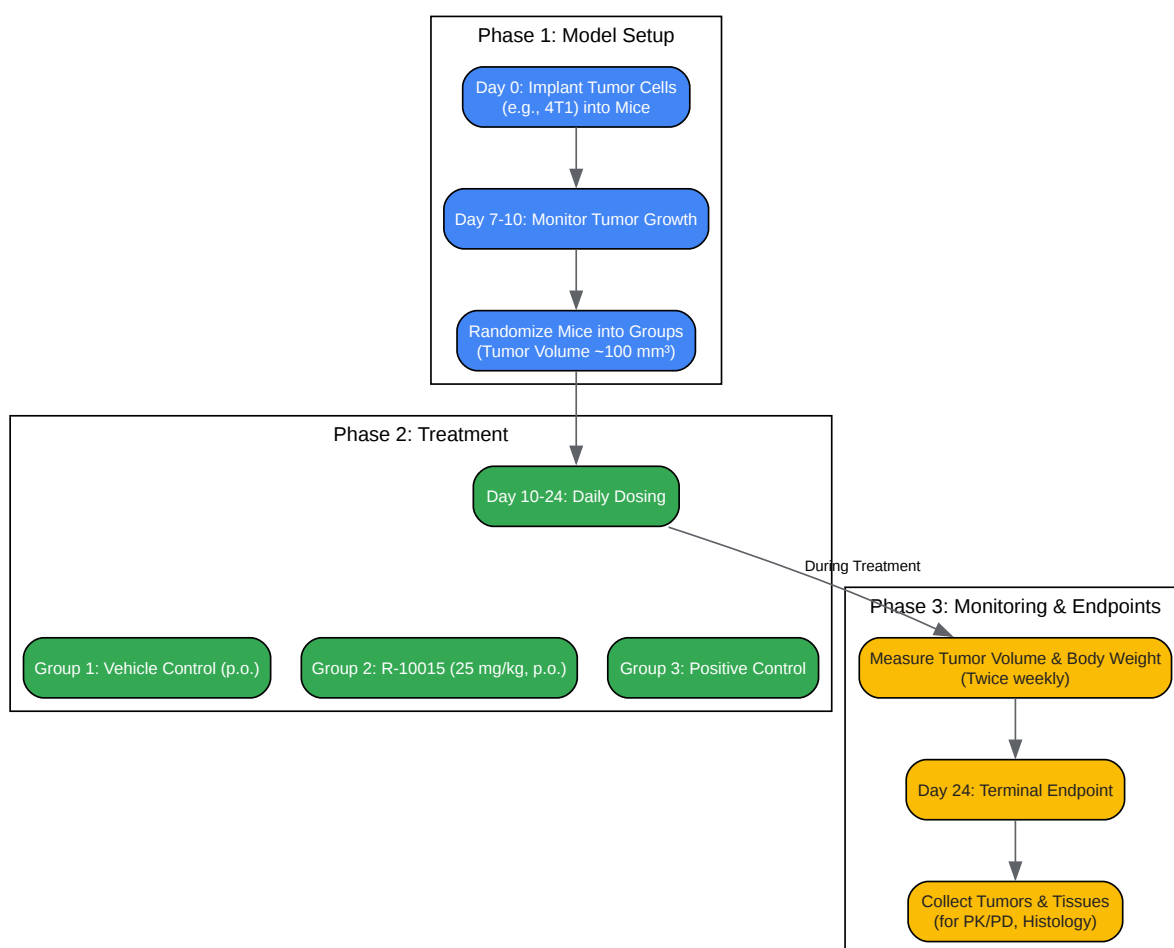
Signaling Pathway and Experimental Workflow

The following diagrams visualize the mechanism of action of **R-10015** and a typical experimental workflow for an in vivo efficacy study.



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Caption: TGF-β signaling pathway and the inhibitory action of **R-10015** on TGFBR1.



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Caption: Experimental workflow for a preclinical tumor xenograft efficacy study.

Experimental Protocols

A. Oral (p.o.) Formulation (Suspension)

- Materials:
 - **R-10015** powder
 - Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile deionized water
 - Sterile mortar and pestle or homogenizer
 - Sterile tubes and magnetic stir bar
- Procedure:
 1. Calculate the required amount of **R-10015** and vehicle based on the desired concentration and final volume. For a 5 mg/mL solution for a 50 mg/kg dose in a 25g mouse (0.5 mL volume), prepare a slight excess (e.g., 6 mL for 10 animals).
 2. Weigh the **R-10015** powder accurately.
 3. Add a small amount of the 0.5% MC vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This prevents clumping.
 4. Gradually add the remaining vehicle while continuously stirring or vortexing.
 5. Transfer the suspension to a sterile beaker with a magnetic stir bar and stir for at least 30 minutes at room temperature to ensure homogeneity.
 6. Store at 4°C for up to one week. Stir the suspension well before each use.

B. Intravenous (i.v.) Formulation (Solution)

- Materials:
 - **R-10015** powder
 - Vehicle: 10% DMSO, 40% PEG300, 50% Sterile Saline (v/v/v)

- Sterile, pyrogen-free vials and syringes
- Procedure:
 1. Calculate the required amounts of **R-10015** and vehicle components.
 2. Dissolve the **R-10015** powder completely in DMSO first.
 3. Add PEG300 and vortex until the solution is clear.
 4. Add the sterile saline dropwise while vortexing to avoid precipitation.
 5. Visually inspect the final solution for any particulates. If necessary, filter through a 0.22 μm syringe filter.
 6. Prepare this formulation fresh on the day of use. Do not store.
- Objective: To determine the key PK parameters of **R-10015** following a single dose.
- Animals: Male CD-1 mice (8-10 weeks old), n=3-4 per time point.
- Procedure:
 1. Fast animals overnight (with access to water) before dosing.
 2. Administer **R-10015** at the desired dose and route (e.g., 10 mg/kg p.o. or 2 mg/kg i.v.).
 3. At specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (~50-100 μL) via submandibular or saphenous vein puncture.
 4. Place blood samples into tubes containing an anticoagulant (e.g., K2-EDTA).
 5. Process the blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
 6. Harvest the plasma supernatant and store it at -80°C until analysis.
 7. Analyze the plasma concentrations of **R-10015** using a validated LC-MS/MS method.

8. Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

- Objective: To assess the anti-tumor efficacy of **R-10015** in an established tumor model.
- Model: Female BALB/c mice (6-8 weeks old) with orthotopic 4T1 murine breast cancer xenografts.
- Procedure:
 1. Tumor Implantation: Subcutaneously inject 1×10^5 4T1 cells in 100 μ L of PBS/Matrigel into the mammary fat pad of each mouse.
 2. Tumor Growth Monitoring: Allow tumors to grow. Start measuring tumor volume three times a week with digital calipers once tumors are palpable. Tumor Volume (mm^3) = $(\text{Length} \times \text{Width}^2) / 2$.
 3. Randomization: When average tumor volume reaches approximately 100 mm^3 , randomize mice into treatment groups (n=8-10 per group).
 4. Treatment:
 - Group 1: Vehicle (0.5% MC), administered orally once daily.
 - Group 2: **R-10015** (e.g., 25 mg/kg), administered orally once daily.
 - Group 3: Positive Control (e.g., standard-of-care chemotherapy), administered as per its established protocol.
 5. Dosing and Monitoring: Administer treatments daily for a specified period (e.g., 14-21 days). Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
 6. Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm^3), or at the end of the study period.
 7. Tissue Collection: At the study endpoint, collect tumors and other relevant tissues (e.g., liver, lung) for downstream analysis (e.g., pharmacodynamic marker analysis by Western blot or IHC, histological examination).

8. Data Analysis: Analyze differences in tumor growth rates and final tumor weights between groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

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